3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid
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Overview
Description
S-0509 is a small molecule drug developed by Shionogi & Co., Ltd. It is known for its role as a cholecystokinin B receptor antagonist, which means it blocks the action of cholecystokinin B receptors. These receptors are involved in various physiological processes, including the regulation of gastric acid secretion and the proliferation of gastric mucosa cells .
Preparation Methods
The synthesis of S-0509 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and condensation.
Industrial production methods for S-0509 would typically involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This may include optimization of reaction conditions, purification steps, and quality control measures.
Chemical Reactions Analysis
S-0509 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation Reactions: These involve the combination of two molecules with the loss of a small molecule, such as water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
S-0509 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a tool compound to study the role of cholecystokinin B receptors in various chemical processes.
Biology: S-0509 is used to investigate the physiological and pathological roles of cholecystokinin B receptors in biological systems.
Mechanism of Action
The mechanism of action of S-0509 involves its binding to cholecystokinin B receptors, thereby blocking the action of cholecystokinin. This inhibition prevents the stimulation of gastric acid secretion and the proliferation of gastric mucosa cells. The molecular targets include the cholecystokinin B receptors, and the pathways involved are related to the regulation of gastric acid secretion and cell proliferation .
Comparison with Similar Compounds
S-0509 can be compared with other cholecystokinin B receptor antagonists, such as:
L-365,260: Another cholecystokinin B receptor antagonist with similar inhibitory effects on gastric acid secretion.
CI-988: A compound with similar receptor binding properties but different pharmacokinetic profiles.
The uniqueness of S-0509 lies in its specific binding affinity and its effectiveness in inhibiting gastric acid secretion without causing gastric mucosa atrophy, even with long-term administration .
References
Properties
Molecular Formula |
C29H29N3O7 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C29H29N3O7/c1-29(2,3)39-25(34)18-32(23-15-8-7-14-22(23)26(35)19-10-5-4-6-11-19)24(33)17-30-28(38)31-21-13-9-12-20(16-21)27(36)37/h4-16H,17-18H2,1-3H3,(H,36,37)(H2,30,31,38) |
InChI Key |
LROWLFSPDIVWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC(=C3)C(=O)O |
Synonyms |
2-(N-(tert-butoxycarbonylmethyl)-N-(N'-(m-carboxyphenyl)ureidomethylcarbonyl)amino)benzophenone S 0509 S-0509 |
Origin of Product |
United States |
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